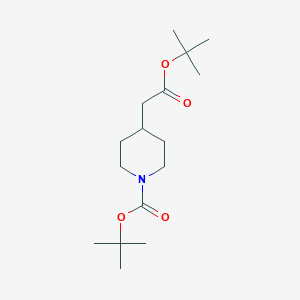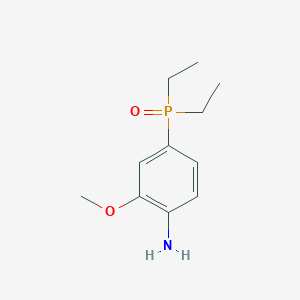
4-(3-Amino-2-phenylbutyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-2-phenylbutyl)benzonitrile is an organic compound that belongs to the class of benzonitriles Benzonitriles are characterized by the presence of a cyano group (-C≡N) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-2-phenylbutyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The reaction conditions often include the use of a catalyst and specific temperature settings to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitriles can be achieved through the ammoxidation of toluene, ammonia, and air . This method is advantageous due to its scalability and cost-effectiveness. The use of ionic liquids as recycling agents has also been explored to enhance the green synthesis of benzonitriles .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-2-phenylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
4-(3-Amino-2-phenylbutyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 4-(3-Amino-2-phenylbutyl)benzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and covalent bonds with target molecules, influencing their structure and function . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 4-(3-Aminophenyl)benzonitrile
- 4-(Morpholinomethyl)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
Comparison: 4-(3-Amino-2-phenylbutyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Compared to other benzonitriles, it may exhibit enhanced stability and specificity in its interactions with biological targets .
Properties
CAS No. |
605681-90-1 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(3-amino-2-phenylbutyl)benzonitrile |
InChI |
InChI=1S/C17H18N2/c1-13(19)17(16-5-3-2-4-6-16)11-14-7-9-15(12-18)10-8-14/h2-10,13,17H,11,19H2,1H3 |
InChI Key |
UPXRIEOOLUUVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)C#N)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)












